2-(1-hydroxy-2-methylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-hydroxy-2-methylpropan-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-12(2,7-14)13-10(15)8-5-3-4-6-9(8)11(13)16/h3-6,14H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOZNWIHPNVREJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4490-74-8 | |
| Record name | 2-(1-hydroxy-2-methylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is mentioned that this compound is a glutathione cleavable adc linker used for antibody-drug conjugates (adcs). This suggests that the compound may interact with glutathione or related enzymes in the body.
Mode of Action
As an ADC linker, 2-(1-hydroxy-2-methylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione connects an antibody to a drug. The compound is cleaved by glutathione, releasing the drug to exert its therapeutic effect
Biological Activity
2-(1-hydroxy-2-methylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione, also known as a derivative of isoindole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits significant interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₃NO₃
- Molecular Weight : 219.24 g/mol
- CAS Number : 4490-74-8
Biological Activity Overview
The biological activities of this compound have been explored through various studies. Key findings include:
1. Cyclooxygenase Inhibition
Research indicates that this compound exhibits inhibitory activity against cyclooxygenase enzymes (COX), particularly COX-1 and COX-2. A study demonstrated that certain derivatives showed greater inhibition of COX-2 compared to the reference drug meloxicam, suggesting potential anti-inflammatory properties . The selectivity towards COX isoforms is crucial for minimizing side effects associated with non-selective NSAIDs.
| Compound | IC50 (µM) | COX Selectivity |
|---|---|---|
| Test Compound D | 90.28 | COX-2 selective |
| Meloxicam | 90.00 | Reference |
2. Antioxidant Activity
The compound has shown promising antioxidant properties through various assays measuring total antioxidant capacity (TAC). Its interaction with reactive oxygen species (ROS) suggests a protective role against oxidative stress .
3. Pharmacokinetics and Bioavailability
Bioinformatics studies have highlighted favorable pharmacokinetic profiles for this compound, including good intestinal absorption and the ability to cross the blood-brain barrier (BBB). These characteristics are essential for therapeutic efficacy in central nervous system disorders .
The mechanism by which this compound exerts its biological effects primarily involves:
Cyclooxygenase Interaction
Molecular docking studies reveal that the compound binds effectively to the active sites of COX enzymes. The presence of hydrogen bonds and hydrophobic interactions with key amino acid residues enhances its inhibitory activity .
Antioxidant Mechanisms
The antioxidant activity is attributed to the ability of the compound to scavenge free radicals and modulate redox-sensitive signaling pathways, which are critical in various pathological conditions .
Case Studies
Several studies have evaluated the biological activity of isoindole derivatives similar to this compound:
Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in inflammation markers compared to control groups .
Study 2: Neuroprotective Effects
Another investigation focused on neurodegenerative models indicated that compounds with similar structures provided neuroprotection against excitotoxicity and oxidative damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
Isoindole-1,3-dione derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physical Properties
Table 2: Spectral Data Comparison
Key Observations:
Substituent Effects on Reactivity :
- Hydrophilic vs. Hydrophobic Groups : The target compound’s hydroxyl group enhances water solubility compared to bromoalkoxy (e.g., 2-(3-bromopropoxy) ) or tert-butoxy derivatives , which are more lipophilic.
- Electron-Withdrawing Groups : Bromine in 2-(3-bromopropoxy) increases electrophilicity, favoring nucleophilic substitution, whereas the hydroxyl group in the target compound promotes hydrogen bonding.
Biological Activity: Aryl-substituted derivatives (e.g., 2-[4-(2-methylimidazolyl)phenyl] ) show marked antimicrobial activity, attributed to the imidazole moiety’s ability to chelate metal ions or disrupt enzyme function.
Synthetic Flexibility: Aminoalkoxy derivatives (e.g., 2-(2-aminoethoxy) ) serve as linkers in prodrug design, while hydrazone-functionalized analogs (e.g., 17a–c ) enable conjugation with targeting moieties.
Discussion of Discrepancies and Limitations
- Molecular Formula Inconsistency: lists conflicting formulas (C₁₃H₁₅NO₃ vs. C₁₆H₁₉NO₃), likely due to a typographical error. The correct formula is inferred as C₁₃H₁₅NO₃ based on substituent analysis.
Q & A
Basic: What are the most reliable synthetic routes for synthesizing 2-(1-hydroxy-2-methylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction yields be optimized?
Methodological Answer:
A common approach involves reacting phthalic anhydride derivatives with substituted amines or alcohols under acidic conditions. For example, analogous compounds like thalidomide derivatives are synthesized by condensing phthalic anhydride with amino-containing precursors in acetic acid . Yield optimization can be achieved by:
- Temperature control : Reactions at 110°C in polar aprotic solvents (e.g., N,N-dimethylpropionamide) improve reaction rates .
- Catalyst selection : Acid catalysts (e.g., acetic acid) enhance nucleophilic attack on the anhydride .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating high-purity products .
Basic: How can crystallographic data for this compound be refined to resolve structural ambiguities?
Methodological Answer:
The SHELX suite (e.g., SHELXL) is widely used for small-molecule crystallographic refinement. Key steps include:
- Data preparation : Integrate intensity data using SHELXPRO or similar interfaces to generate .hkl files .
- Hydrogen handling : Place hydrogen atoms geometrically or via riding models, except for hydroxyl groups, which require refinement with isotropic displacement parameters .
- Twinning analysis : For twinned crystals, use the TWIN/BASF commands in SHELXL to refine twin fractions and resolve overlapping reflections .
Advanced: How do substituents on the isoindole-dione core influence physicochemical properties like solubility and LogP?
Methodological Answer:
The hydroxyl and methyl groups in the 2-methylpropan-2-yl moiety increase hydrophilicity compared to unsubstituted isoindole-diones. Computational and experimental methods can quantify this:
- LogP prediction : Use software like MarvinSketch or ACD/Labs to compare with analogs (e.g., LogP = 1.73 for 2-(2-oxocyclohexyl) derivatives ).
- Solubility testing : Perform shake-flask assays in PBS (pH 7.4) and correlate with polar surface area (PSA); derivatives with PSA >50 Ų (e.g., 54.45 Ų for similar compounds ) typically exhibit better aqueous solubility.
Advanced: What strategies are effective for designing isoindole-dione derivatives with enhanced biological activity (e.g., proteolysis-targeting chimeras/PROTACs)?
Methodological Answer:
Structural modifications focus on:
- Linker optimization : Introduce PEG-based spacers (e.g., Thalidomide-PEG5-NH2 ) to improve cell permeability and target engagement.
- Pharmacophore tuning : Replace the hydroxyl group with bioisosteres (e.g., sulfonamides) to modulate binding to E3 ligases like CRBN .
- In vitro validation : Use FRET-based assays to measure degradation efficiency of target proteins (e.g., androgen receptors ).
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., hydroxyl proton resonance at δ 1.2–1.5 ppm for tertiary alcohols ).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z 262.12).
- XRD : Single-crystal diffraction resolves stereochemical ambiguities, with SHELXL refinement ensuring <5% R-factor discrepancies .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces, identifying electrophilic centers (e.g., carbonyl carbons) .
- Transition state analysis : Use Gaussian or ORCA to calculate activation energies for reactions with amines or thiols .
- MD simulations : Simulate solvation effects in DMSO or water to predict kinetic stability .
Basic: What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid inhalation of dust .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .
Advanced: How does the compound’s crystal packing affect its stability and dissolution profile?
Methodological Answer:
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O–H···O hydrogen bonds) using CrystalExplorer .
- Dissolution kinetics : Perform intrinsic dissolution rate (IDR) testing in biorelevant media (FaSSIF/FeSSIF) and correlate with lattice energy calculations .
Basic: What chromatographic methods are optimal for separating isoindole-dione derivatives?
Methodological Answer:
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 1.0 mL/min; retention times ~8–12 min for analogs .
- TLC : Silica gel 60 F254 plates with ethyl acetate/hexane (3:7) visualize spots under UV (Rf ≈ 0.4) .
Advanced: Can this compound serve as a building block for covalent inhibitors? What are the design principles?
Methodological Answer:
Yes, via:
- Warhead incorporation : Replace the hydroxyl group with electrophilic groups (e.g., acrylamides) to target cysteine residues .
- Click chemistry : Attach azide-functionalized linkers via CuAAC reactions for modular inhibitor assembly .
- Kinetic selectivity screening : Use SPR or ITC to measure binding kinetics against off-target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
